{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate
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Overview
Description
The compound “{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carbamoyl, amido, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amidation, carbamoylation, and esterification. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
The compound “{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate” has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups present in the compound allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate: This compound is unique due to its specific combination of functional groups and structural features.
Other carbamoyl and amido derivatives: These compounds share some functional groups but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C35H43N7O11 |
---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(39-28(43)8-4-3-5-20-40-29(44)17-18-30(40)45)33(47)41(27(32(36)46)7-6-19-38-34(37)48)24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H2,36,46)(H,39,43)(H3,37,38,48)/t27-,31-/m0/s1 |
InChI Key |
UQRQGHMQKAXOTE-DHIFEGFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(CCCNC(=O)N)C(=O)N)NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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